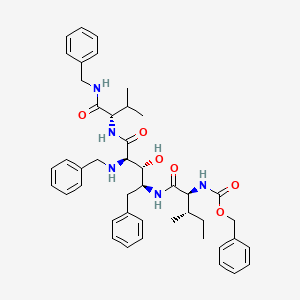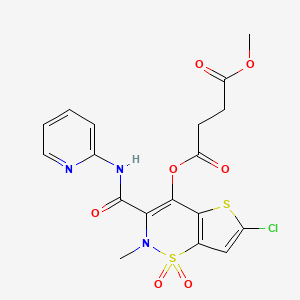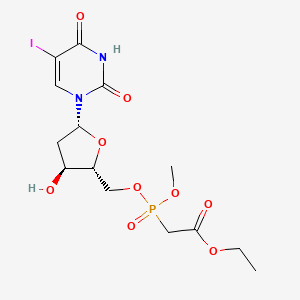
1,1'-Biphenyl, 3-bromo-4'-(ethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is an organic compound with the molecular formula C15H15BrO It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom and another by an ethoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- typically involves the bromination of biphenyl followed by the introduction of the ethoxymethyl group. One common method is:
Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Ethoxymethylation: The brominated biphenyl is then reacted with ethoxymethyl chloride in the presence of a base such as sodium hydride to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- involves its interaction with specific molecular targets. The bromine atom and ethoxymethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-bromo-: Similar structure but lacks the ethoxymethyl group.
4-Bromo-1,1’3’,1’'-terphenyl: Contains an additional phenyl ring.
3-Bromo-1,1’-biphenyl: Similar structure but without the ethoxymethyl group.
Uniqueness
1,1’-Biphenyl, 3-bromo-4’-(ethoxymethyl)- is unique due to the presence of both the bromine atom and the ethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
109524-00-7 |
|---|---|
Fórmula molecular |
C15H15BrO |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
1-bromo-3-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |
Clave InChI |
QUSJCBHKUYHXHC-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


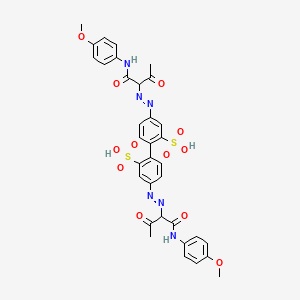


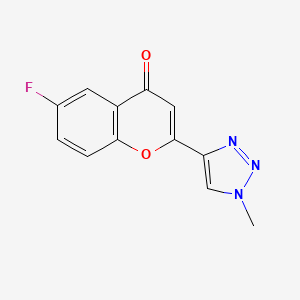
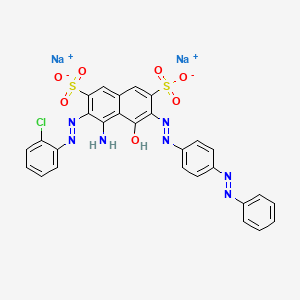
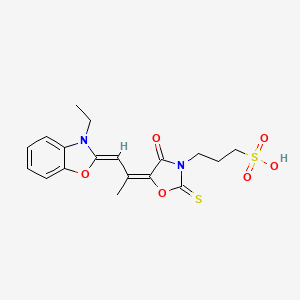

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
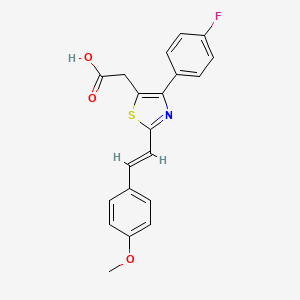
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
